molecular formula C16H18ClNO2 B5713624 3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline

3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline

Cat. No.: B5713624
M. Wt: 291.77 g/mol
InChI Key: CGLQCRWNSYLQRE-UHFFFAOYSA-N
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Description

3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline is an organic compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol . This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a methylaniline moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline typically involves the reaction of 2,5-dimethoxybenzyl chloride with 3-chloro-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-11-14(17)5-4-6-15(11)18-10-12-9-13(19-2)7-8-16(12)20-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLQCRWNSYLQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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